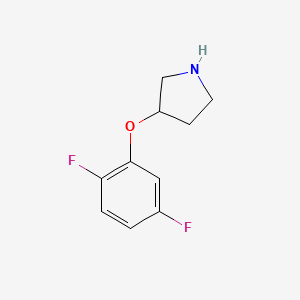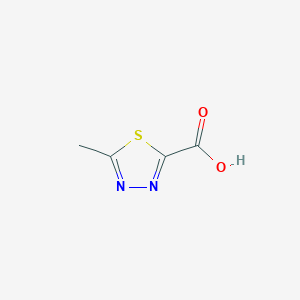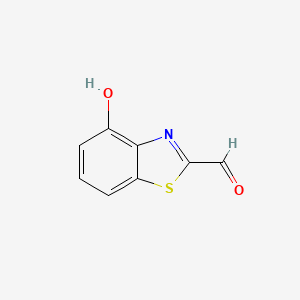
Acide 6-(4-fluorophényl)pyridine-3-boronique
Vue d'ensemble
Description
“(6-(4-Fluorophenyl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C11H9BFNO2 . It is used in various chemical reactions and has been studied for its potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of “(6-(4-Fluorophenyl)pyridin-3-yl)boronic acid” involves several steps. One method involves a regioselective halogen–metal exchange with a trialkylborate starting from 2,5-dihalopyridines . Another method involves the use of boronic acids as building blocks and synthetic intermediates .Molecular Structure Analysis
The molecular structure of “(6-(4-Fluorophenyl)pyridin-3-yl)boronic acid” can be represented by the SMILES string FC1=CC=C(C2=NC=C(B3OC©©C©©O3)C=C2)C=C1 . The InChI key for this compound is CTCLIEHCPOJNSW-UHFFFAOYSA-N .Chemical Reactions Analysis
“(6-(4-Fluorophenyl)pyridin-3-yl)boronic acid” can participate in various chemical reactions. For example, 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis
“(6-(4-Fluorophenyl)pyridin-3-yl)boronic acid” is a solid compound . Its molecular weight is 217.0040632 .Applications De Recherche Scientifique
Réactions de couplage de Suzuki-Miyaura
L'acide 6-(4-fluorophényl)pyridine-3-boronique est probablement utilisé comme réactif dans les réactions de couplage de Suzuki-Miyaura catalysées par le palladium. Ce type de réaction est un outil puissant pour la formation de liaisons carbone-carbone dans la synthèse de composés organiques complexes, y compris les produits pharmaceutiques et les polymères .
Préparation d'inhibiteurs de la protéase du VIH-1
Le composé peut être impliqué dans la préparation d'inhibiteurs de la protéase du VIH-1, qui sont essentiels dans le traitement du VIH/SIDA car ils empêchent le virus de se répliquer dans l'organisme .
Développement de thérapies anticancéreuses
Il pourrait également être utilisé dans le développement de thérapies anticancéreuses potentielles, telles que les inhibiteurs de la PDK1 et de la protéine kinase CK2. Ces inhibiteurs jouent un rôle dans la régulation de la croissance et de la survie cellulaire, ce qui en fait des cibles pour le traitement du cancer .
Études d'hydrolyse
Des recherches sur l'hydrolyse des esters de pinacol de l'acide phénylboronique, qui sont liés à l'this compound, suggèrent que ce composé pourrait être étudié pour sa sensibilité à l'hydrolyse dans diverses conditions, ce qui est important pour comprendre sa stabilité et sa réactivité .
Protodéboronation catalytique
Le composé pourrait être utilisé dans des études impliquant la protodéboronation catalytique des esters de pinacol d'acide boronique, qui est un processus qui peut être utilisé pour éliminer les groupes bore des molécules, conduisant potentiellement à de nouvelles voies en chimie synthétique .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium), which then forms a new carbon-carbon bond .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .
Pharmacokinetics
The pharmacokinetics of boronic acids can be influenced by factors such as their pka, lipophilicity, and the presence of transporters in the body .
Result of Action
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 6-(4-Fluorophenyl)pyridine-3-boronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a base, the choice of solvent, and the temperature .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (6-(4-FPP)BA in laboratory experiments is that it is a relatively inexpensive and easy to obtain reagent. Furthermore, it is highly reactive, making it suitable for use in a variety of organic synthesis reactions. However, it is important to note that the compound is toxic and should be handled with caution.
Orientations Futures
There are a number of potential future directions for (6-(4-FPP)BA research. One potential direction is to explore its potential as a catalyst for the synthesis of novel compounds. Another potential direction is to explore its potential applications in biochemistry and drug discovery. Additionally, further research into its mechanism of action could help to improve its efficacy as a reagent. Finally, further research into its safety and toxicity could help to identify potential risks associated with its use.
Safety and Hazards
Propriétés
IUPAC Name |
[6-(4-fluorophenyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BFNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZZGWRIBKHUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C2=CC=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660629 | |
| Record name | [6-(4-Fluorophenyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072944-20-7 | |
| Record name | B-[6-(4-Fluorophenyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(4-Fluorophenyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B1388785.png)

![3-[2-(2-Naphthyloxy)ethyl]piperidine](/img/structure/B1388788.png)
![3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine](/img/structure/B1388789.png)









